Cas no 75175-36-9 (2(1H)-Pyrimidinone, 5-[4-(trifluoromethyl)phenyl]-)

2(1H)-Pyrimidinone, 5-[4-(trifluoromethyl)phenyl]- is a heterocyclic compound featuring a pyrimidinone core substituted with a 4-(trifluoromethyl)phenyl group at the 5-position. This structure imparts unique electronic and steric properties, making it valuable in medicinal chemistry and material science applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrimidinone moiety offers potential for hydrogen bonding and coordination interactions. Its well-defined molecular framework is advantageous for use as a building block in pharmaceutical intermediates or as a ligand in catalysis. The compound's high purity and consistent quality ensure reliable performance in research and industrial settings.
2(1H)-Pyrimidinone, 5-[4-(trifluoromethyl)phenyl]- structure
75175-36-9 structure
商品名:2(1H)-Pyrimidinone, 5-[4-(trifluoromethyl)phenyl]-
CAS番号:75175-36-9
MF:C11H7N2OF3
メガワット:240.18128
CID:1772824
PubChem ID:20333324

2(1H)-Pyrimidinone, 5-[4-(trifluoromethyl)phenyl]- 化学的及び物理的性質

名前と識別子

    • 2(1H)-Pyrimidinone, 5-[4-(trifluoromethyl)phenyl]-
    • 5-[4-(trifluoromethyl)phenyl]-1H-pyrimidin-2-one
    • DTXSID50605584
    • AKOS015941996
    • 2-HYDROXY-5-(4-TRIFLUOROMETHYLPHENYL)PYRIMIDINE
    • 75175-36-9
    • 5-(p-Trifluoromethylphenyl)-2-pyrimidinol
    • 5-[4-(Trifluoromethyl)phenyl]pyrimidin-2(1H)-one
    • 5-[4-(trifluoromethyl)phenyl]pyrimidin-2-ol
    • 5-(4-(Trifluoromethyl)phenyl)pyrimidin-2-ol
    • SCHEMBL11468663
    • インチ: InChI=1S/C11H7F3N2O/c12-11(13,14)9-3-1-7(2-4-9)8-5-15-10(17)16-6-8/h1-6H,(H,15,16,17)
    • InChIKey: AWWAXXSCNOASRB-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CC=C1C2=CNC(=O)N=C2)C(F)(F)F

計算された属性

  • せいみつぶんしりょう: 240.05111
  • どういたいしつりょう: 240.05104734g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 365
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

  • PSA: 41.46

2(1H)-Pyrimidinone, 5-[4-(trifluoromethyl)phenyl]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A039002078-1g
2-Hydroxy-5-(4-(trifluoromethyl)phenyl)pyrimidine
75175-36-9 98%
1g
$646.20 2023-09-01
A2B Chem LLC
AI55956-5g
5-(4-(Trifluoromethyl)phenyl)pyrimidin-2-ol
75175-36-9 > 95%
5g
$5090.00 2024-04-19
A2B Chem LLC
AI55956-1g
5-(4-(Trifluoromethyl)phenyl)pyrimidin-2-ol
75175-36-9 > 95%
1g
$2090.00 2024-04-19
A2B Chem LLC
AI55956-250mg
5-(4-(Trifluoromethyl)phenyl)pyrimidin-2-ol
75175-36-9 > 95%
250mg
$1090.00 2024-04-19

2(1H)-Pyrimidinone, 5-[4-(trifluoromethyl)phenyl]- 関連文献

2(1H)-Pyrimidinone, 5-[4-(trifluoromethyl)phenyl]-に関する追加情報

Comprehensive Overview of 2(1H)-Pyrimidinone, 5-[4-(trifluoromethyl)phenyl]- (CAS No. 75175-36-9)

2(1H)-Pyrimidinone, 5-[4-(trifluoromethyl)phenyl]- (CAS No. 75175-36-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This heterocyclic compound features a pyrimidinone core substituted with a trifluoromethylphenyl group, making it a valuable intermediate for drug discovery and material science. Its unique structure contributes to its potential applications in medicinal chemistry and biochemical studies, particularly in the development of novel therapeutics targeting inflammatory and metabolic disorders.

The growing interest in 2(1H)-Pyrimidinone derivatives is driven by their versatility in small-molecule drug design. Researchers are exploring its role as a kinase inhibitor or enzyme modulator, aligning with current trends in personalized medicine and targeted therapies. The trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, key factors in optimizing bioavailability—a hot topic in pharmaceutical R&D discussions.

From a synthetic chemistry perspective, CAS 75175-36-9 exemplifies modern structure-activity relationship (SAR) optimization strategies. Its synthesis often involves palladium-catalyzed cross-coupling or multicomponent reactions, techniques frequently searched by organic chemists. The compound's crystallographic data and H-bonding patterns are also of particular interest to computational chemists working on molecular docking simulations.

In material science applications, the 5-[4-(trifluoromethyl)phenyl] substitution contributes to unique electronic properties, making it relevant for organic semiconductors research. This aligns with industry demand for advanced materials in flexible electronics and optoelectronic devices—a trending search topic in materials science forums.

Analytical characterization of 2(1H)-Pyrimidinone, 5-[4-(trifluoromethyl)phenyl]- typically involves advanced techniques like LC-MS, NMR spectroscopy, and X-ray diffraction. These methods are crucial for quality control in high-value chemical production, another area receiving increased attention from manufacturing professionals.

The compound's stability under various pH conditions and thermal profiles makes it suitable for formulation studies, addressing common queries about compound storage and handling protocols in research settings. Its solubility parameters are frequently discussed in pharmaceutical development circles, especially regarding preformulation strategies.

Recent patent literature reveals growing intellectual property activity around pyrimidinone scaffolds, with 75175-36-9 appearing in claims related to anti-inflammatory agents and metabolic disease treatments. This correlates with increasing public health concerns about chronic diseases—a major focus area in current medical research.

Environmental and green chemistry aspects of synthesizing 5-[4-(trifluoromethyl)phenyl]-2(1H)-pyrimidinone are gaining attention, reflecting the chemical industry's shift toward sustainable processes. Researchers are investigating catalyst recycling and atom economy improvements for its production—topics frequently searched in environmental chemistry databases.

The compound's structure-property relationships continue to be explored through QSAR modeling and cheminformatics approaches, addressing the pharmaceutical industry's need for predictive analytics in drug development. These computational methods represent a significant trend in modern chemical data science applications.

As research progresses, 2(1H)-Pyrimidinone, 5-[4-(trifluoromethyl)phenyl]- maintains its relevance across multiple disciplines. Its dual utility in both life sciences and advanced materials ensures continued interest from diverse scientific communities, making CAS 75175-36-9 a compound worth watching in coming years.

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